N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide
Description
N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyclopentyl group, and a butylsulfonylamino phenyl moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-2-3-15-27(25,26)22-18-12-10-17(11-13-18)21-20(24)23-14-6-9-19(23)16-7-4-5-8-16/h10-13,16,19,22H,2-9,14-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLUOBZCGLSIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)NC(=O)N2CCCC2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the cyclopentyl group. The butylsulfonylamino phenyl moiety is then introduced through a series of reactions, including sulfonation and amination. Common reagents used in these reactions include sulfonyl chlorides, amines, and cyclopentyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient synthesis of the compound in large quantities while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, minimizing the risk of impurities and maximizing the yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides or thiols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(butylsulfonylamino)phenyl]-2-cyclopentylpyrrolidine-1-carboxamide include other sulfonamide derivatives and pyrrolidine-based molecules. Some examples are:
- N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide
- N-(4-butylsulfonylphenyl)pyrrolidine-1-carboxamide
- N-(4-methylsulfonylphenyl)pyrrolidine-1-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butylsulfonylamino group enhances its solubility and reactivity, while the cyclopentyl group provides structural rigidity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
